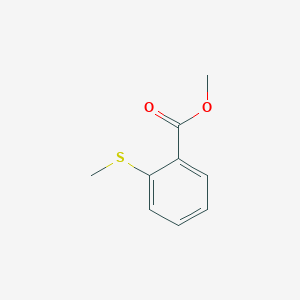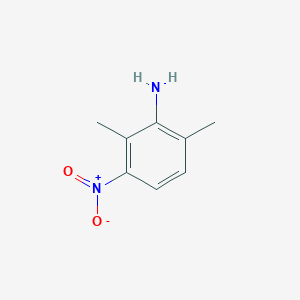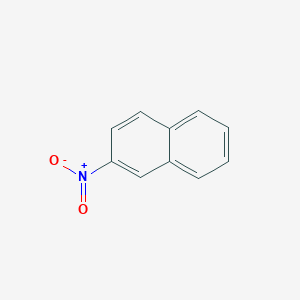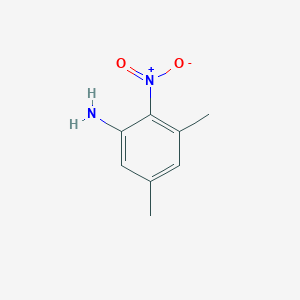
2-(甲硫基)苯甲酸甲酯
概述
描述
“Methyl 2-(methylthio)benzoate” is a carbonyl compound . It is a white to off-white powder .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(methylthio)benzoate” is C9H10O2S . It contains total 22 bond(s); 12 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic) and 1 sulfide(s) .
Physical and Chemical Properties Analysis
“Methyl 2-(methylthio)benzoate” has a melting point of 66-69 °C (lit.), a boiling point of 285.65°C (rough estimate), a density of 1.2385 (rough estimate), and a refractive index of 1.5480 (estimate) .
科学研究应用
昆虫学:昆虫信息素
“2-(甲硫基)苯甲酸甲酯”已被确定为昆虫学研究中的性引诱信息素,特别是针对叶甲属的六月甲虫。它用于陷阱中捕捉雄性甲虫,有助于研究其交配行为和种群控制 .
有机合成:生物活性分子的前体
该化合物在有机合成中用作多功能底物,作为创建新的生物活性分子的前体。它的反应性允许开发各种医药产品 .
化学分析:电生理学研究
在化学分析中,“2-(甲硫基)苯甲酸甲酯”用于联用气相色谱-电触角图检测器(GC-EAD)系统以研究电生理反应,这可以提供对昆虫感觉机制的见解 .
材料科学:化学试剂
作用机制
Target of Action
Methyl 2-(methylthio)benzoate is a carbonyl compound It has been identified as a sex attractant for certain species of beetles .
Mode of Action
In the context of its role as a sex attractant, it likely interacts with olfactory receptors in the target insects, triggering behavioral changes .
Biochemical Pathways
As a sex pheromone, it likely influences signaling pathways related to mating behavior in insects .
Result of Action
The primary known effect of Methyl 2-(methylthio)benzoate is its role as a sex attractant in certain beetles. In experiments, traps baited with this compound captured significantly more male beetles than controls .
安全和危害
“Methyl 2-(methylthio)benzoate” is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
生化分析
Biochemical Properties
Methyl 2-(methylthio)benzoate plays a significant role in biochemical reactions, particularly in the context of insect communication. It has been identified as a sex pheromone in the Phyllophaga crinita species
Cellular Effects
The cellular effects of Methyl 2-(methylthio)benzoate are primarily observed in the context of insect behavior. As a sex pheromone, it influences cell function by triggering specific signaling pathways that lead to behavioral responses
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(methylthio)benzoate is largely related to its role as a sex pheromone. It is likely to bind to specific receptors on the antennae of insects, triggering a cascade of events that lead to a behavioral response
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-(methylthio)benzoate in laboratory settings have been observed in the context of insect trapping experiments
Dosage Effects in Animal Models
The effects of Methyl 2-(methylthio)benzoate at different dosages have been observed in insect trapping experiments. In these studies, the compound has been shown to attract male insects even at low doses
属性
IUPAC Name |
methyl 2-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQDZXPLQXZJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299443 | |
| Record name | methyl 2-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3704-28-7 | |
| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3704-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(methylthio)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of methyl 2-(methylthio)benzoate?
A: Methyl 2-(methylthio)benzoate acts as a sex pheromone for several species of June beetles, specifically within the genus Phyllophaga. [, , , ] This compound is released by females to attract males for mating. [, , ]
Q2: How effective is methyl 2-(methylthio)benzoate in attracting June beetles?
A: Field studies demonstrate the compound's effectiveness. Traps baited with methyl 2-(methylthio)benzoate captured significantly more male beetles compared to control traps. For instance, in one study, traps with the compound attracted 466 male Phyllophaga tristis, while control traps caught none. [] Similar results were observed with Phyllophaga apicata and other species. [, , ]
Q3: Are there specific species of Phyllophaga that are more attracted to methyl 2-(methylthio)benzoate?
A: Research indicates that the response to this compound varies among Phyllophaga species. While P. tristis, P. apicata, P. lissopyge, P. menetriesi, P. brevidens, and P. lenis are attracted to it, P. obsoleta showed inconsistent attraction to various pheromone compounds, including methyl 2-(methylthio)benzoate. [, , ] Genetic analysis suggests that species attracted to this compound are phylogenetically related. []
Q4: Can methyl 2-(methylthio)benzoate be used in combination with other attractants to improve its effectiveness?
A: Yes, combining methyl 2-(methylthio)benzoate with light sources, particularly solar-powered LEDs, significantly enhances its attractiveness to Phyllophaga beetles. [] This combination trap captured considerably more beetles than those using either attractant alone. []
Q5: What are the potential applications of using methyl 2-(methylthio)benzoate in agriculture?
A: Due to its species-specific attraction, this compound holds potential for developing environmentally friendly pest management strategies. It can be used in traps for monitoring Phyllophaga populations, helping farmers make informed decisions about pest control interventions. [] Additionally, mass trapping using this compound could help reduce beetle populations, minimizing crop damage caused by these insects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)







![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)


